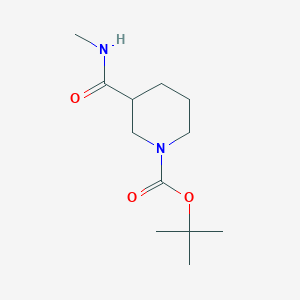

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate

Übersicht

Beschreibung

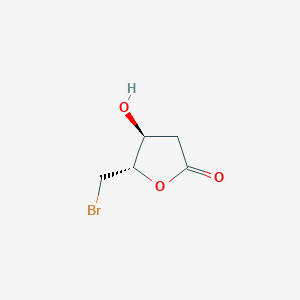

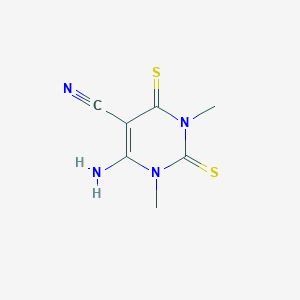

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.315 Da . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 3-position with a methylcarbamoyl group and at the 1-position with a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 343.8±52.0 °C at 760 mmHg . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate and its derivatives have been extensively studied in the context of organic synthesis, serving as key intermediates in the production of various biologically active compounds. For instance:

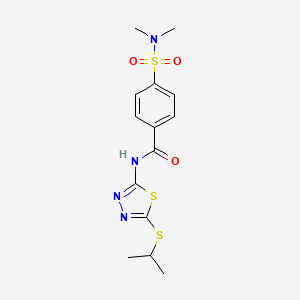

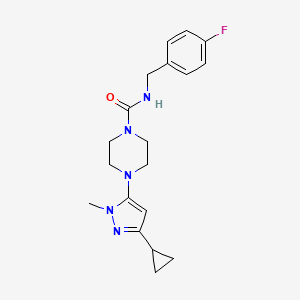

Intermediate for Vandetanib : A derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in synthesizing Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, yielding a total of 20.2% (Wang, Wang, Tang, & Xu, 2015).

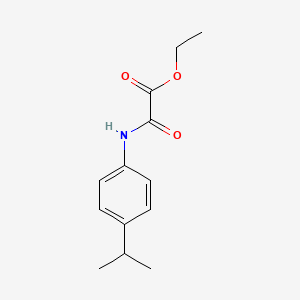

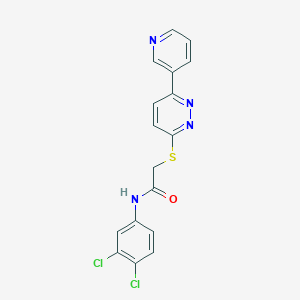

Crizotinib Intermediate : Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is important for synthesizing crizotinib, an anticancer drug. The synthesis uses tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, achieving a yield of 49.9% (Kong et al., 2016).

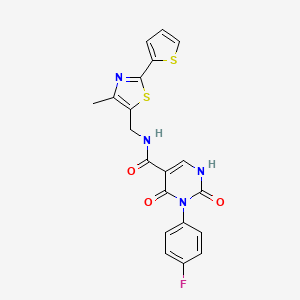

Nociceptin Antagonists Synthesis : An asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, has been developed. This method is efficient for large-scale operation, yielding enantiomerically pure compounds (Jona et al., 2009).

Structural and Chemical Characterization

Several studies focus on the structural and chemical characterization of this compound derivatives, highlighting their potential in various chemical applications:

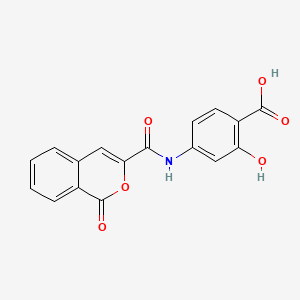

Crystal Structure Analysis : The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This study provides insights into the crystal structure of such derivatives (Richter et al., 2009).

Anticorrosive Properties : Research into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl shows promising results. The compound exhibited effective corrosion inhibition, highlighting its potential application in material science (Praveen et al., 2021).

Biological Applications

Some derivatives of this compound have shown potential in biological applications:

- Biological Evaluation : A study on the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed moderate anthelmintic activity, indicating its potential in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

Tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

tert-butyl 3-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-6-9(8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIWRTIXNJHJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)

![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)

![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)